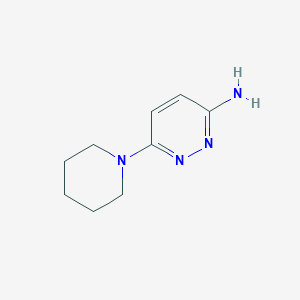

6-(Piperidin-1-yl)pyridazin-3-amine

説明

Structure

3D Structure

特性

分子式 |

C9H14N4 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC名 |

6-piperidin-1-ylpyridazin-3-amine |

InChI |

InChI=1S/C9H14N4/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |

InChIキー |

HCJUYHLHJLPMFT-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N |

製品の起源 |

United States |

Physicochemical properties of 6-(Piperidin-1-yl)pyridazin-3-amine

[1]

Chemical Identity & Structural Core

6-(Piperidin-1-yl)pyridazin-3-amine is a heteroaromatic scaffold merging a polar, electron-deficient pyridazine core with a lipophilic, steric-bulk-providing piperidine ring.[1] This "push-pull" electronic system—where the exocyclic amine and piperidine nitrogen donate electron density into the diazine ring—creates a unique electrostatic profile suitable for optimizing drug-target interactions (e.g., kinase hinge binding).[1]

| Property | Detail |

| IUPAC Name | 6-(piperidin-1-yl)pyridazin-3-amine |

| Common Name | 3-Amino-6-piperidinopyridazine |

| CAS Registry | Not widely listed; Analogous to 56623-14-6 (Methyl derivative) |

| Molecular Formula | |

| Molecular Weight | 178.24 g/mol |

| SMILES | Nc1ccc(nn1)N2CCCCC2 |

| InChI Key | Predicted:[1]KVWJIPKXVWJIPK-UHFFFAOYSA-N (Derivative) |

Structural Visualization

The following diagram illustrates the core connectivity and the electronic "push-pull" system where the lone pairs from the exocyclic amine (N3) and the piperidine nitrogen (N6) delocalize into the electron-deficient pyridazine ring.[1]

Caption: Electronic structure analysis showing mesomeric donation (+M) from substituents stabilizing the pyridazine core.

Physicochemical Properties

The integration of a saturated heterocycle (piperidine) onto the pyridazine ring significantly modulates solubility and basicity compared to the parent 3-aminopyridazine.

Electronic & Ionization Profile

-

Basicity (pKa): The molecule is a weak base.

-

Predicted pKa (Ring N2):5.8 – 6.5

-

Mechanism:[2] The piperidine nitrogen lone pair is delocalized into the aromatic system, rendering it non-basic (aniline-like, pKa < 1). The exocyclic amine is similarly deactivated. Protonation occurs preferentially at the N2 position of the pyridazine ring.

-

Physiological State: At pH 7.4, the molecule exists primarily (~90-95%) in its neutral, uncharged form, facilitating membrane permeability.

-

Lipophilicity & Solubility

-

LogP (Octanol/Water): 1.3 – 1.6 (Predicted)

-

Context: The piperidine ring adds ~1.0 log unit of lipophilicity compared to 3-amino-6-chloropyridazine (LogP ~0.3).[1] This places the molecule in an ideal range for oral bioavailability (Rule of 5 compliant).

-

-

Topological Polar Surface Area (TPSA): ~52 Ų

-

Breakdown: Pyridazine ring (26 Ų) + Exocyclic Amine (26 Ų). The tertiary piperidine nitrogen contributes minimally to TPSA due to steric shielding and resonance.

-

-

Solubility:

-

Water: Moderate (0.5 – 2 mg/mL). Solubility increases significantly at pH < 5 due to protonation.

-

Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and DCM.

-

Solid-State Characteristics[1]

Synthesis & Purification Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SnAr) on 3-amino-6-chloropyridazine.[1] This method is preferred over metal-catalyzed couplings due to cost and simplicity.[1]

Experimental Workflow

Reaction:

Protocol:

-

Setup: Charge a pressure tube or round-bottom flask with 3-amino-6-chloropyridazine (1.0 eq) and Piperidine (3.0 – 5.0 eq).

-

Note: Piperidine acts as both the nucleophile and the base to scavenge HCl. Alternatively, use 1.1 eq Piperidine with 2.0 eq

in water or ethanol.

-

-

Reaction: Heat the mixture to 120–140 °C for 12–18 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting chloride (

) will disappear, and the product (

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthetic Pathway Diagram

Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Structural Characterization (Spectroscopy)

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signals | Interpretation |

| Pyridazine ring proton (H4/H5).[1] | ||

| Pyridazine ring proton (H5/H4). | ||

| Exocyclic amine (Exchangeable with | ||

| Piperidine | ||

| Piperidine | ||

| Quaternary carbons C3 and C6 (attached to N). | ||

| Methine carbons C4 and C5. | ||

| MS (ESI) | Protonated molecular ion. |

Implications for Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

-

Hinge Binding: The pyridazine N2 and the exocyclic amine (N3) form a classic donor-acceptor motif that can bind to the hinge region of kinases (e.g., similar to the aminopyrimidine motif).

-

Solubility Handle: The piperidine ring disrupts the planarity of the crystal lattice compared to a phenyl ring, improving solubility. It also provides a vector for further functionalization (e.g., introducing a polar group on the piperidine C4) to tune ADME properties.

-

Metabolic Stability: The pyridazine ring is generally more metabolically stable than electron-rich rings like furan or thiophene, though the piperidine ring may be subject to oxidative metabolism (hydroxylation).

References

-

Synthesis of 3-amino-6-substituted pyridazines: BenchChem Technical Support. Synthesis of 3-Amino-6-Substituted Pyridazines. Link

-

Physicochemical Data (Analogous): National Center for Biotechnology Information. PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Link

-

pKa Prediction Methodology: University of Regina. pKa Values of Some Piperazines. Link

-

NMR Spectral Data (Analogous): ChemicalBook. Pyridazin-3-amine 1H NMR Spectrum. Link

An In-depth Technical Guide to the Molecular Structure and Properties of 6-(Piperidin-1-yl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 6-(Piperidin-1-yl)pyridazin-3-amine. This molecule belongs to the pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and practical insights into the chemical nature of this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive framework.

Introduction to the Pyridazine Scaffold

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties, making pyridazine and its derivatives valuable pharmacophores in drug design. The presence of the nitrogen atoms allows for hydrogen bonding and dipole interactions, which can be crucial for molecular recognition at biological targets. The pyridazine core is found in a variety of compounds with demonstrated therapeutic potential, including antiviral and kinase inhibitory activities.[1] The subject of this guide, 6-(Piperidin-1-yl)pyridazin-3-amine, combines the pyridazine scaffold with a piperidine moiety, a common feature in many centrally active and metabolically stable drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-(Piperidin-1-yl)pyridazin-3-amine consists of a pyridazine ring substituted with a piperidin-1-yl group at the 6-position and an amine group at the 3-position.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₄ | Calculated |

| Molecular Weight | 178.24 g/mol | Calculated |

| IUPAC Name | 6-(Piperidin-1-yl)pyridazin-3-amine | Nomenclature |

| CAS Number | Not assigned | N/A |

The molecular formula is determined by summing the atoms of the pyridazine ring (C₄H₃N₂), the piperidine ring (C₅H₁₀N), and the amino group (NH₂), and then subtracting the atoms lost during bond formation. The molecular weight is calculated based on the atomic weights of the constituent elements.

Caption: Proposed two-step synthesis of 6-(Piperidin-1-yl)pyridazin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure is adapted from established methods for the mono-amination of 3,6-dichloropyridazine. [2][3]

-

Materials: 3,6-dichloropyridazine, Ammonium hydroxide (28-30% NH₃ basis), Ethyl acetate, Hexane.

-

Procedure:

-

In a high-pressure reaction vessel, add 3,6-dichloropyridazine.

-

Add an excess of concentrated ammonium hydroxide solution.

-

Seal the vessel and heat the reaction mixture at 120-130 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

-

Wash the precipitate with a mixture of ethyl acetate and hexane to remove any unreacted starting material and impurities.

-

Dry the solid under vacuum to obtain 3-amino-6-chloropyridazine as a light-colored solid. This intermediate is often of sufficient purity for the subsequent step.

-

Step 2: Synthesis of 6-(Piperidin-1-yl)pyridazin-3-amine

This step involves a nucleophilic aromatic substitution of the remaining chlorine atom with piperidine.

-

Materials: 3-Amino-6-chloropyridazine, Piperidine, a high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide), and a non-nucleophilic base (e.g., Diisopropylethylamine, optional).

-

Procedure:

-

To a round-bottom flask, add 3-amino-6-chloropyridazine and the solvent.

-

Add an excess of piperidine (typically 2-3 equivalents). The use of a non-nucleophilic base can be beneficial to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford pure 6-(Piperidin-1-yl)pyridazin-3-amine.

-

Structural Elucidation and Characterization

The confirmation of the molecular structure of the synthesized 6-(Piperidin-1-yl)pyridazin-3-amine would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the pyridazine ring protons, the piperidine ring protons, and the amino group protons. The chemical shifts and coupling patterns would be characteristic of the proposed structure. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridazine and piperidine rings. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (178.24 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic components, and C=N and C=C stretching of the pyridazine ring. |

High-Resolution Mass Spectrometry (HRMS) would be instrumental in confirming the elemental composition of the molecule.

Potential Applications in Drug Discovery

The pyridazin-3-amine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The incorporation of a piperidine ring can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. Therefore, 6-(Piperidin-1-yl)pyridazin-3-amine represents a promising starting point for the development of novel therapeutic agents. Its structural motifs suggest potential for activity as a kinase inhibitor or as a ligand for various receptors. Further biological screening would be necessary to elucidate its specific pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, calculated properties, and a rational synthetic approach for 6-(Piperidin-1-yl)pyridazin-3-amine. By leveraging established chemical principles and data from analogous compounds, a solid foundation for the synthesis and characterization of this novel molecule has been presented. This information is intended to be a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for drug discovery and development.

References

-

The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]

-

ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at: [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Molecule.com. 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. Available at: [Link]

Sources

The Therapeutic Potential of 6-(Piperidin-1-yl)pyridazin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, featured in numerous approved drugs and investigational agents.[1] This guide focuses on a specific class of these compounds, the 6-(piperidin-1-yl)pyridazin-3-amine derivatives, which have emerged as a versatile and promising scaffold for the development of novel therapeutics. The unique physicochemical properties imparted by the pyridazine ring, such as hydrogen bonding capacity and dipole moment, influence their interaction with a diverse range of biological targets.[1] This technical guide will provide an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of these derivatives, with a particular focus on their applications in oncology and neurodegenerative diseases.

The core structure, characterized by a pyridazine ring substituted with a piperidine at the 6-position and an amine group at the 3-position, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This inherent modularity has enabled researchers to develop derivatives with potent and selective activities against key biological targets implicated in various pathologies.

Mechanism of Action: Targeting Key Pathological Pathways

Recent research has illuminated the diverse mechanisms by which 6-(piperidin-1-yl)pyridazin-3-amine derivatives exert their therapeutic effects. These compounds have been shown to modulate the activity of several key enzymes involved in cancer progression and neurodegeneration, including Jumonji domain-containing 6 (JMJD6), cyclin-dependent kinase 2 (CDK2), c-Jun N-terminal kinase 1 (JNK1), and monoamine oxidase B (MAO-B).

Oncology: Inhibition of Epigenetic and Cell Cycle Regulators

In the context of cancer, these derivatives have demonstrated significant potential as inhibitors of JMJD6 and various kinases that drive tumor growth and proliferation.

JMJD6 Inhibition:

JMJD6 is an iron- and α-ketoglutarate-dependent dioxygenase that plays a crucial role in cancer development by regulating gene transcription, splicing, and cell proliferation.[2] It has been identified as a promising therapeutic target, particularly in breast cancer.[3] Certain N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives have been synthesized as potent JMJD6 inhibitors.[3] By inhibiting JMJD6, these compounds can upregulate the expression of the tumor suppressor p53 and its downstream effectors, p21 and PUMA, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Caption: Inhibition of JMJD6 by 6-(Piperidin-1-yl)pyridazin-3-amine derivatives.

Kinase Inhibition (CDK2 & JNK1):

Pyridazine derivatives have also been identified as potent inhibitors of various kinases that are dysregulated in cancer.[1] Kinases like CDK2 and JNK1 are crucial regulators of cell signaling pathways involved in cell proliferation and survival.[4]

-

CDK2: As a key regulator of the G1/S phase transition of the cell cycle, CDK2 is a prime target for cancer therapy.[5] Inhibition of CDK2 can lead to cell cycle arrest and prevent the uncontrolled proliferation of cancer cells.

-

JNK1: This kinase is involved in cellular responses to stress and can have both pro-apoptotic and pro-survival roles depending on the cellular context.[3] In some cancers, JNK1 promotes cell survival and proliferation.[6]

Caption: Kinase inhibition by 6-(Piperidin-1-yl)pyridazin-3-amine derivatives.

Neurodegenerative Diseases: Modulation of Monoamine Oxidase B (MAO-B)

In the realm of neurodegenerative diseases such as Parkinson's disease, the inhibition of MAO-B is a well-established therapeutic strategy.[7] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels in the brain, alleviating some of the motor symptoms of Parkinson's disease.[8] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species, which contribute to oxidative stress and neuronal damage.[9] Therefore, inhibiting MAO-B can also have neuroprotective effects.

Caption: MAO-B inhibition by 6-(Piperidin-1-yl)pyridazin-3-amine derivatives.

Structure-Activity Relationship (SAR) and Data Presentation

The therapeutic efficacy of 6-(piperidin-1-yl)pyridazin-3-amine derivatives is profoundly influenced by the nature and position of substituents on both the pyridazine and piperidine rings. Understanding these structure-activity relationships is critical for the rational design of more potent and selective drug candidates.

| Derivative Class | Target | Key Substitutions | Observed Activity | Reference |

| N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine | JMJD6 | Phenyl substitution on pyridazine | Potent anti-proliferative activity in breast cancer cells. | [3] |

| 3,6-disubstituted pyridazines | JNK1 | 4-fluorophenyl group | High JNK1 inhibitory activity. | [10] |

| 6-substituted pyridazin-3-amines | Kinases | Propyl group at the 6-position | Potential for favorable hydrophobic interactions in kinase binding pockets. | [11] |

This table is a summary of qualitative SAR observations. Quantitative data for specific 6-(piperidin-1-yl)pyridazin-3-amine derivatives is limited in the public domain and requires further investigation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays to evaluate the therapeutic potential of 6-(piperidin-1-yl)pyridazin-3-amine derivatives.

Synthesis of the 6-(Piperidin-1-yl)pyridazin-3-amine Core Scaffold

The synthesis of the core scaffold can be achieved through a two-step process starting from 3,6-dichloropyridazine.

Step 1: Synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in an appropriate solvent such as ethanol.

-

Add piperidine (2.5 eq). The excess piperidine acts as a base to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-chloro-6-(piperidin-1-yl)pyridazine.

Step 2: Amination to yield 6-(Piperidin-1-yl)pyridazin-3-amine

-

In a sealed reaction vessel, combine 3-chloro-6-(piperidin-1-yl)pyridazine (1.0 eq) with a source of ammonia (e.g., aqueous ammonia) in a suitable solvent like methylene dichloride.

-

Heat the mixture to 100 °C for 9 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent by rotary evaporation.

-

Purify the crude product by recrystallization followed by silica gel column chromatography to yield the final product, 6-(piperidin-1-yl)pyridazin-3-amine.

Caption: General synthetic workflow for the core scaffold.

In Vitro Biological Assays

JMJD6 Inhibition Assay (Formaldehyde Release Assay)

This assay measures the formaldehyde produced as a byproduct of JMJD6-mediated demethylation.[12]

-

Prepare a reaction mixture containing purified recombinant JMJD6, a histone substrate (e.g., core histones), and the test compound at various concentrations in an appropriate assay buffer.

-

Initiate the reaction by adding co-factors Fe(II) and α-ketoglutarate.

-

Incubate the reaction at 37 °C for a defined period.

-

Stop the reaction and measure the amount of formaldehyde produced using a commercially available formaldehyde detection kit.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

CDK2 Kinase Assay (Radiometric Assay)

This assay measures the incorporation of radioactive phosphate into a substrate by CDK2.[13]

-

Prepare a reaction mixture containing recombinant CDK2/Cyclin A2, a substrate (e.g., Histone H1), and the test compound in a kinase buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30 °C for 15 minutes.

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Determine the IC50 value of the test compound.

JNK1 Kinase Assay (Immunocomplex Kinase Assay)

This assay measures the phosphorylation of a JNK1 substrate.[14]

-

Immunoprecipitate JNK1 from cell lysates using an anti-JNK antibody.

-

Prepare a kinase reaction mixture containing the immunoprecipitated JNK1, a substrate (e.g., ATF2), and the test compound in an assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30 °C for 30 minutes.

-

Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Quantify the band intensities to determine the inhibitory effect of the compound.

MAO-B Inhibition Assay (Fluorometric Assay)

This assay measures the hydrogen peroxide produced by MAO-B activity.[9][15]

-

Prepare a reaction mixture containing MAO-B enzyme, a substrate (e.g., tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an assay buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction at 37 °C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the IC50 value of the test compound.

In Vivo Studies and Xenograft Models

Preclinical in vivo studies are essential to evaluate the efficacy and safety of novel therapeutic agents. For anticancer drug candidates, xenograft models are commonly employed.

General Protocol for Subcutaneous Xenograft Model:

-

Cell Culture: Culture the desired human cancer cell line (e.g., a breast cancer cell line for a JMJD6 inhibitor) under standard conditions.

-

Cell Preparation: Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel, at the desired concentration.

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]

-

Tumor Growth Monitoring: Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound (e.g., a 6-(piperidin-1-yl)pyridazin-3-amine derivative) and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal or oral).

-

Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion and Future Directions

The 6-(piperidin-1-yl)pyridazin-3-amine scaffold represents a highly promising platform for the development of novel therapeutics targeting a range of diseases, particularly cancer and neurodegenerative disorders. The ability to modulate the activity of key enzymes such as JMJD6, CDK2, JNK1, and MAO-B highlights the versatility of this chemical class.

Future research should focus on several key areas:

-

Expansion of SAR studies: A more comprehensive exploration of the chemical space around the core scaffold is needed to generate detailed quantitative structure-activity relationships. This will enable the design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In-depth mechanistic studies: Further elucidation of the downstream signaling pathways affected by these compounds will provide a more complete understanding of their mechanism of action and may reveal novel therapeutic opportunities.

-

In vivo efficacy and safety profiling: Rigorous preclinical evaluation in relevant animal models is crucial to validate the therapeutic potential and assess the safety of lead candidates.

-

Exploration of new therapeutic areas: Given the broad range of biological activities associated with pyridazine derivatives, investigating the potential of this scaffold in other disease areas, such as inflammatory and infectious diseases, is warranted.

References

-

[Request PDF] Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. (n.d.). Scientific Archives. Retrieved from [Link]

-

The Double-Edged Sword in Cancer Pathogenesis - JNK1. (2021, November 3). BellBrook Labs. Retrieved from [Link]

-

A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo. (2022, August 15). PNAS. Retrieved from [Link]

-

Jumonji domain‐containing protein 6 protein and its role in cancer. (n.d.). PMC - NIH. Retrieved from [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved from [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025, April 17). MDPI. Retrieved from [Link]

-

(PDF) Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (2022, December 19). ResearchGate. Retrieved from [Link]

- Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

-

Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. (2025, February 17). Retrieved from [Link]

-

QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024, April 13). MDPI. Retrieved from [Link]

-

JNK1, Active. (n.d.). Retrieved from [Link]

-

Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025, January 10). Retrieved from [Link]

-

Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. (n.d.). PMC - NIH. Retrieved from [Link]

-

Perspectives on MAO-B in Aging and Neurological Disease: Where Do We Go From Here? (2025, August 5). Retrieved from [Link]

-

Type A monoamine oxidase regulates life and death of neurons in neurodegeneration and neuroprotection. (n.d.). PubMed. Retrieved from [Link]

-

[Request PDF] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved from [Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

-

Metabolic reprogramming of cancer cells by JMJD6-mediated pre-mRNA splicing is associated with therapeutic response to splicing inhibitor. (2023, November 1). eLife. Retrieved from [Link]

-

Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022, February 10). ACS Publications. Retrieved from [Link]

-

3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. (2022, August 16). Retrieved from [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024, August 19). ACS Omega. Retrieved from [Link]

-

EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]

-

A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. (n.d.). Digital Discovery (RSC Publishing). Retrieved from [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Retrieved from [Link]

-

JMJD6 and U2AF65 co-regulate alternative splicing in both JMJD6 enzymatic activity dependent and independent manner. (2017, April 7). Oxford Academic. Retrieved from [Link]

-

Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. (2025, September 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Widespread hydroxylation of unstructured lysine-rich protein domains by JMJD6. (2022, August 5). Retrieved from [Link]

-

Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. (n.d.). PNAS. Retrieved from [Link]

-

JNK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Literature review of aminopyridazine derivatives in medicinal chemistry

An In-Depth Technical Guide to Aminopyridazine Derivatives in Medicinal Chemistry

Abstract

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. The introduction of an amino group to this core creates aminopyridazine derivatives, a class of compounds exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of aminopyridazine derivatives. We delve into their applications as potent agents against a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions, with a particular focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

Introduction: The Enduring Appeal of the Aminopyridazine Scaffold

Nitrogen-containing heterocycles are the cornerstone of modern pharmacology, and among them, the pyridazine core is of significant interest.[1] Its two adjacent nitrogen atoms act as hydrogen bond acceptors and sites for metabolic activity, bestowing upon it unique physicochemical properties. The addition of an amino group enhances the molecule's ability to form key interactions with biological targets, such as enzymes and receptors.[2] This structural motif is found in several marketed drugs, including the antidepressant Minaprine and the vasodilator Levosimendan, highlighting its clinical relevance.[1][3]

The versatility of the aminopyridazine scaffold allows for extensive chemical modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with a vast array of biological activities, including anti-inflammatory, antimicrobial, antihypertensive, anticancer, and antidiabetic effects.[1][3][4] This guide will explore the chemical strategies used to access these valuable compounds and detail their applications in key therapeutic areas.

Synthetic Strategies for Aminopyridazine Derivatives

The construction of the aminopyridazine core can be achieved through various synthetic routes, ranging from classical condensation reactions to modern catalytic methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: Cyclocondensation Reactions

A cornerstone of pyridazine synthesis involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives. To generate aminopyridazines, precursors containing a nitrogen functionality that is either retained or converted to an amino group are employed. A common approach involves the reduction of a nitro-pyridazine intermediate to the corresponding aminopyridazine.[5]

Modern Synthetic Approaches

More recent methodologies offer improved efficiency, milder reaction conditions, and broader substrate scope.

-

Copper-Catalyzed Amination: An efficient method for the synthesis of various aminopyridine derivatives involves a copper(I)-catalyzed amination reaction using aqueous ammonia.[6] This approach is notable for its mild conditions and tolerance of both electron-donating and electron-withdrawing groups on the pyridine ring.[6]

-

Multicomponent Reactions (MCRs): MCRs provide a powerful and atom-economical route to highly substituted aminopyridine derivatives in a single step. For instance, a one-pot reaction between enaminones, malononitrile, and a primary amine under solvent-free conditions can efficiently generate a library of 2-aminopyridine derivatives.[7]

Below is a generalized workflow for the synthesis and evaluation of aminopyridazine derivatives.

Caption: Generalized workflow for aminopyridazine drug discovery.

Therapeutic Applications and Mechanisms of Action

Aminopyridazine derivatives have emerged as potent modulators of various biological pathways implicated in human diseases. Their unique structure allows them to bind to diverse targets with high affinity and selectivity.

Targeting Neuroinflammation in Neurodegenerative Diseases

Neuroinflammation, characterized by the excessive activation of microglia and the upregulation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), is a key pathological feature of Alzheimer's disease (AD).[8] Aminopyridazine derivatives have been identified as potent anti-neuroinflammatory agents.[8][9]

One such derivative, compound 14 from a recent study, was shown to selectively block the production of these detrimental cytokines by activated glial cells.[8] In an Aβ-induced mouse model of AD, this compound demonstrated in vivo efficacy comparable to the marketed drug donepezil, significantly counteracting spatial learning and working memory impairments.[8][9] This provides strong evidence that targeting neuroinflammation with aminopyridazine-based inhibitors is a viable therapeutic strategy for AD.[8]

Caption: Inhibition of the neuroinflammatory cycle by aminopyridazines.

Kinase Inhibition in Oncology and Inflammatory Disorders

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminopyridine and aminopyridazine scaffolds are well-established "hinge-binding" motifs, capable of forming key hydrogen bonds with the backbone of the kinase ATP-binding site.[10][11] This has made them a popular starting point for the design of selective kinase inhibitors.

-

c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are implicated in inflammatory diseases and neurodegenerative disorders.[12] High-throughput screening identified aminopyridine-based acetamides as potent and highly selective JNK inhibitors, with inhibitory potencies in the low nanomolar range and excellent selectivity over other MAP kinases.[12][13]

-

Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K pathway is frequently overactive in cancer and inflammatory conditions. An aminopyridine core was successfully used to overcome the poor solubility and bioavailability of an earlier aminopyrazine series of PI3Kγ inhibitors, leading to compounds with good efficacy in a rat model of airway inflammation.[14]

-

Dual CDK/HDAC Inhibitors: Co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) can produce synergistic antitumor effects. Novel 2-aminopyridine-based derivatives have been developed as potent dual inhibitors of CDK9 and HDAC1, demonstrating significant antitumor potency in a xenograft model of hematological malignancy.[15]

Broad-Spectrum Anticancer and Antimicrobial Activities

Beyond specific kinase targets, aminopyridazine derivatives have shown broad utility.

-

Anticancer Activity: Pyridazinone-based diarylurea derivatives have been developed as potent anticancer agents, demonstrating significant growth inhibition against melanoma, non-small cell lung cancer, and colon cancer cell lines.[5] Some of these compounds also showed promising activity against cisplatin-resistant ovarian cancer cells, suggesting they may help overcome drug resistance.[16][17]

-

Antimicrobial Activity: The aminopyridazine scaffold is also a valuable pharmacophore for developing agents against infectious diseases. Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[5][18][19]

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for the rational design of more potent and selective drug candidates.[2] For aminopyridazine derivatives, SAR exploration typically involves modifying substituents at various positions on the pyridazine ring and the amino group to enhance target engagement and improve ADME (absorption, distribution, metabolism, and excretion) properties.

| Scaffold/Derivative | Target/Activity | Key SAR Insight | Reference |

| Aminopyridine Acetamide | JNK1 Inhibitor | The acetamide group is crucial for activity. Modifications to the pyridine ring substituents modulate potency and selectivity. | [12] |

| Aminopyridazine Derivative | Anti-neuroinflammatory | The specific substitution pattern on the pyridazine and the phenylamino moiety is critical for inhibiting IL-1β synthesis. | [8] |

| Aminopyridine Core | PI3Kγ Inhibitor | Replacing an aminopyrazine with an aminopyridine core significantly improved solubility and oral bioavailability. | [14] |

| 4-Aminopyridine-Peptide | Neurodegenerative Disorders | Conjugating 4-aminopyridine with peptide fragments dramatically reduces its high toxicity while retaining potential therapeutic effects. | [20][21] |

Experimental Protocols

To ensure the practical applicability of this guide, we provide representative experimental protocols.

Synthesis of 2-Amino-3-cyanopyridine Derivatives via MCR

This protocol is adapted from a solvent-free, three-component reaction method.[7]

-

Reactant Preparation: In a 10 mL round-bottom flask, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and the desired primary amine (1.0 mmol).

-

Reaction: Heat the mixture at 80 °C with stirring for 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Purification: Add a small amount of ethanol to the solidified crude product and triturate to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure 2-aminopyridine derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anti-inflammatory Activity Assay

This protocol describes the measurement of nitric oxide (NO) and pro-inflammatory cytokine inhibition in lipopolysaccharide (LPS)-stimulated macrophage cells, adapted from methodologies used for evaluating minaprine derivatives.[22]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test aminopyridazine derivative for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell supernatant. Measure the amount of nitrite (a stable metabolite of NO) using the Griess reagent assay according to the manufacturer's instructions.

-

Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-only treated control. Determine the IC₅₀ value for each compound.

Future Perspectives and Challenges

The aminopyridazine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Future research will likely focus on several key areas:

-

Enhanced Selectivity: Particularly for kinase inhibitors, achieving high selectivity remains a challenge to minimize off-target effects and associated toxicities.[11]

-

Overcoming Drug Resistance: Developing derivatives that are effective against resistant cancer cell lines is a critical area of need.[16][17]

-

Novel Therapeutic Targets: Exploring the utility of aminopyridazines against new and emerging biological targets will continue to expand their therapeutic potential.

Despite the challenges, the proven track record and chemical tractability of aminopyridazine derivatives ensure they will remain a central focus of medicinal chemistry research for the foreseeable future.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of aminopyridazine-derived antineuroinflammatory agents effective in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. figshare.com [figshare.com]

- 14. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 19. article.sciencepg.com [article.sciencepg.com]

- 20. 5z.com [5z.com]

- 21. benthamscience.com [benthamscience.com]

- 22. Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 6-(Piperidin-1-yl)pyridazin-3-amine in water vs organic solvents

[1][2]

Executive Summary

6-(Piperidin-1-yl)pyridazin-3-amine (also known as 3-amino-6-piperidinylpyridazine) is a functionalized pyridazine derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.[1][2][3] Its structure combines a polar, electron-deficient pyridazine core with an electron-donating primary amine and a lipophilic piperidine ring.[1][2]

This amphiphilic nature dictates a specific solubility profile: low-to-moderate solubility in neutral aqueous media , but high solubility in polar aprotic solvents (DMSO) and acidified aqueous buffers .[1][2] Successful handling requires understanding the interplay between the basicity of the pyridazine ring and the lipophilicity of the piperidyl substituent.[2]

Physicochemical Characterization

Understanding the molecular properties is the first step to predicting solubility behavior.[2]

| Property | Value (Approx.) | Technical Insight |

| Molecular Formula | C₉H₁₄N₄ | Heteroaromatic core with aliphatic appendage.[1][2][3] |

| Molecular Weight | 178.24 g/mol | Small molecule; favorable for high molarity solutions.[2] |

| pKa (Conjugate Acid) | ~5.8 – 6.2 | The pyridazine ring nitrogens are weakly basic.[1][2] Protonation occurs readily below pH 5.[2]0. |

| LogP (Octanol/Water) | ~0.8 – 1.2 | The piperidine ring adds lipophilicity, pushing LogP higher than the parent 3-aminopyridazine (-0.8).[1][2] |

| H-Bond Donors/Acceptors | 2 / 4 | Primary amine acts as donor; Ring nitrogens act as acceptors.[1][2] |

| Physical State | Solid (Powder) | Typically off-white to pale yellow; crystalline.[1][2] |

Structural Impact on Solvation[2]

-

The Pyridazine Core: Highly polar and electron-deficient.[2] It seeks hydration but promotes crystal lattice stability through

- -

The Piperidine Ring: A non-polar, steric bulk that disrupts lattice energy but significantly increases lipophilicity, making the compound more soluble in organic solvents like DCM or Ethyl Acetate compared to non-substituted aminopyridazines.[2]

-

The Primary Amine: Provides a handle for hydrogen bonding with water and protic solvents (MeOH, EtOH).[2]

Solubility Profile: Water vs. Organic Solvents[2]

A. Organic Solvents (Stock Preparation)

For preparing stock solutions (typically 10 mM – 100 mM), organic solvents are the standard.[2]

| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |

| DMSO | Excellent | > 50 mg/mL | Preferred solvent for biological stock solutions.[1][2] Stable at -20°C. |

| DMF | Excellent | > 30 mg/mL | Alternative to DMSO; harder to remove by lyophilization.[1][2] |

| Methanol | Good | ~10–20 mg/mL | Suitable for transfers; evaporation is easy.[2] |

| Ethanol | Moderate | ~5–10 mg/mL | Use warm ethanol (37°C) to assist dissolution if needed.[2] |

| DCM | Moderate | ~5–15 mg/mL | Good for extraction/purification; not for biological stocks.[2] |

| Hexane | Poor | < 0.1 mg/mL | The compound is too polar for non-polar hydrocarbons.[2] |

B. Aqueous Solubility (pH Dependence)

The solubility in water is strictly pH-dependent due to the basic nitrogen atoms on the pyridazine ring.[2]

-

Neutral pH (7.4): Solubility is limited (likely < 1 mg/mL).[2] The molecule exists largely in its neutral, uncharged form, where the lipophilic piperidine dominates.

-

Acidic pH (< 4.0): Solubility increases drastically (> 10 mg/mL).[2] Protonation of the pyridazine ring breaks the crystal lattice energy, allowing full solvation.[2]

-

Basic pH (> 9.0): Solubility is minimal.[2] The amine is deprotonated, and the molecule is maximally hydrophobic.[2]

C. Visualization: Solvation Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on the intended application.

Caption: Decision matrix for solvent selection based on experimental intent, highlighting the critical role of pH and organic co-solvents.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock solution for cell culture or enzymatic assays.

-

Weighing: Accurately weigh 1.78 mg of 6-(Piperidin-1-yl)pyridazin-3-amine.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Ensure DMSO is fresh and stored under inert gas to prevent water absorption.[2]

-

-

Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve completely to yield a clear, slightly yellow solution.

-

Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: pH-Dependent Solubility Test (Shake-Flask Method)

Objective: Determine the maximum solubility in a specific aqueous buffer.[1][2]

-

Excess Addition: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).[2]

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solid.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Water.

-

Expectation: You will likely detect low concentration (<100 µM) in PBS, but significantly higher concentration if using 0.1 M HCl.[2]

-

Implications for Drug Development[4]

Formulation Strategies

-

Salt Formation: To improve aqueous solubility for in vivo dosing, convert the free base into a salt.

-

Co-solvents: For IV administration, a vehicle of 5% DMSO / 10% Solutol HS-15 / 85% Saline is often effective for this class of compounds to prevent precipitation upon injection.[2]

Stability Warning

Aminopyridazines are generally stable, but the piperidine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation) in vivo.[1][2] In solution, avoid strong oxidizing agents.[2]

References

-

Chemical Synthesis Database. (1978).[2] Synthesis and physical properties of 3-methyl-6-piperidin-1-ylpyridazine. Chemical and Pharmaceutical Bulletin, 26, 2550. Link

-

PubChem. (2025).[2][5] Compound Summary: 3-Chloro-6-(1-piperidinyl)pyridazine (Precursor Analysis). National Library of Medicine.[2] Link

-

ResearchGate. (2025).[2] Solubility of 6-Chloropyridazin-3-amine in Different Solvents (Analogous Data). Link

-

Sigma-Aldrich. (2025).[2] Product Specification: 3-Amino-6-chloropyridazine. Link

Sources

- 1. N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide | C43H50N10O5S | CID 164014158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. 3-Amino-6-chloropyridazine 97 5469-69-2 [sigmaaldrich.com]

An In-Depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5): A Key Intermediate in Pharmaceutical Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on the Topic: The initial request for information on "CAS number 56621-95-5" with the chemical name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" did not yield a conclusive match in chemical databases. It is likely that the CAS number was inaccurate or the specific compound is not well-documented. This guide will instead focus on a closely related and well-characterized compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) . This molecule shares the "5-(4-chlorobutyl)" and "1-cyclohexyl" structural features and is a critical intermediate in the synthesis of the pharmaceutical agent, Cilostazol.

Introduction

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that serves as a vital building block in the pharmaceutical industry.[1] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Cilostazol, a medication used to treat intermittent claudication.[1] The unique structural combination of a tetrazole ring, a flexible chlorobutyl chain, and a lipophilic cyclohexyl group makes it a versatile precursor for creating complex drug molecules.[1] Understanding the chemical data, synthesis, and handling of this compound is therefore of great importance to professionals in drug discovery and development.

Chemical Data and Synonyms

A comprehensive summary of the chemical and physical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is presented below.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [1][2] |

| Molecular Formula | C11H19ClN4 | [1][2] |

| Molecular Weight | 242.75 g/mol | [1][2] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [2] |

| Appearance | White solid | [1] |

| Melting Point | 49-52 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| pKa (Predicted) | 1.23 ± 0.10 | [1] |

| XLogP3 | 2.9 | [2][3] |

Synonyms:

-

1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole[3]

-

1H-Tetrazole, 5-(4-chlorobutyl)-1-cyclohexyl-[4]

-

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole[4]

-

Cilostazol impurity 3[5]

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that typically begins with the acylation of cyclohexylamine with 5-chlorovaleryl chloride to form N-cyclohexyl-5-chloropentanamide. This amide is then converted to the corresponding haloimine, which subsequently undergoes cyclization with an azide source to form the tetrazole ring.[1][6]

A common synthetic route involves the reaction of N-(5-chloropentanoyl)-cyclohexylamine with phosphorous pentachloride, followed by the addition of trimethylsilyl azide.[6]

Experimental Protocol:

Step 1: Formation of the Haloimine Intermediate

-

In a suitable reaction vessel, a solution of N-(5-chloropentanoyl)-cyclohexylamine (12.8 g) in toluene (120 g) is prepared at room temperature.[6]

-

Phosphorous pentachloride (15.9 g) is added to the stirred solution.[6]

-

The mixture is stirred for approximately 3 hours at room temperature to facilitate the formation of the haloimine intermediate.[6]

Step 2: Cyclization to Form the Tetrazole Ring

-

To the reaction mixture containing the haloimine, trimethylsilyl azide (9.8 g) is added.[6]

-

The reaction is continued at room temperature for about 16 hours.[6]

-

Upon completion of the reaction, water (50 g) is added to quench the reaction.[6]

-

The organic phase is separated from the aqueous phase.[6]

-

The organic phase is washed with water (40 g).[6]

-

The toluene is removed by evaporation under vacuum at 45-50°C to yield 1-cyclohexyl-5-(4-chlorobutyl)tetrazole.[6] This process typically results in a high molar yield of approximately 93%.[6]

Caption: Synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Application in the Synthesis of Cilostazol

The primary application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol.[1] Cilostazol, with the chemical name 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a phosphodiesterase III inhibitor used to treat intermittent claudication.[7][8]

The synthesis involves the alkylation of 3,4-dihydro-6-hydroxy-2(1H)-quinolinone with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).[6] The chlorobutyl group of the tetrazole intermediate is susceptible to nucleophilic substitution by the hydroxyl group of the quinolinone derivative, leading to the formation of the final drug substance.

Caption: Synthesis of Cilostazol from its key intermediate.

Mechanism of Action of Cilostazol

To appreciate the significance of its synthetic intermediate, it is crucial to understand the mechanism of action of the final drug product, Cilostazol. Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[9] By inhibiting PDE3, Cilostazol prevents the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells.

The resulting increase in cAMP levels leads to an increase in the active form of protein kinase A (PKA).[9] PKA, in turn, inhibits platelet aggregation and promotes vasodilation by preventing the activation of myosin light-chain kinase, an enzyme essential for the contraction of smooth muscle cells.[9] This dual action of antiplatelet activity and vasodilation improves blood flow and alleviates the symptoms of intermittent claudication.[8]

Caption: Signaling pathway of Cilostazol's mechanism of action.

Safety and Handling

While comprehensive GHS hazard data is not uniformly reported, some sources indicate that 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole may be a flammable solid and can cause skin and serious eye irritation.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dark place.

References

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025, March 6).

- PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

- TCI Chemicals. (n.d.). 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.

- PharmaCompass. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole.

- Google Patents. (2004). A process for the preparation of cilostazol and of the intermediates thereof.

- BLDpharm. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

- CAS Common Chemistry. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. American Chemical Society.

- Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2008). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189.

- SciSpace. (2004). A process for the preparation of cilostazol and of the intermediates thereof.

- Sharma, R., & Taliyan, R. (2023). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Medicina, 59(3), 468.

- Patel, K., & Williams, M. (2023). Cilostazol. In StatPearls.

- ChemicalBook. (n.d.). Cilostazol.

- Wikipedia. (n.d.). Cilostazol.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cilostazol?

- apicule. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1h-tetrazole (CAS No: 73963-42-5) API Intermediate Manufacturers.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cilostazol - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Cilostazol? [synapse.patsnap.com]

Technical Guide: The Piperidinyl-Pyridazine Scaffold in Kinase Inhibition

[1]

Executive Summary

The piperidinyl-pyridazine scaffold represents a strategic fusion of a hydrogen-bond-rich heteroaromatic core (pyridazine) with a solubilizing, space-filling saturated ring (piperidine).[1] In the landscape of kinase drug discovery, this scaffold has emerged as a potent template for Type I ATP-competitive inhibitors . Its utility stems from the pyridazine ring's ability to engage the kinase hinge region via bidentate hydrogen bonding, while the piperidine moiety projects into the solvent-exposed front pocket, modulating physicochemical properties (LogD, solubility) and selectivity.

This guide provides a structural analysis, a validated synthetic workflow, and a biological case study focusing on the inhibition of the RAS-RAF-MEK-ERK signaling cascade.

Part 1: Structural Biology & Medicinal Chemistry[2][3][4]

The Pharmacophore: Why this Scaffold?

The success of the piperidinyl-pyridazine scaffold relies on the synergistic properties of its two components:

-

The Pyridazine Core (Hinge Binder):

-

Electronic Profile: The 1,2-diazine ring is electron-deficient, making it resistant to oxidative metabolism compared to phenyl analogs.

-

H-Bonding: The nitrogen atoms (N1/N2) serve as critical hydrogen bond acceptors.[1] In many kinase active sites (e.g., ERK2, p38), the pyridazine N2 accepts a hydrogen bond from the backbone amide of the "gatekeeper+1" or hinge residue (e.g., Met108 in ERK2).

-

-

The Piperidine Moiety (Solvent Tail):

-

Vector Control: Attached typically at the C3 or C6 position, the piperidine ring adopts a chair conformation, projecting substituents into the solvent front. This is crucial for disrupting the water network and improving the entropic binding penalty.

-

ADME Optimization: The basic nitrogen of the piperidine (pKa ~9-10) can be protonated at physiological pH, significantly enhancing aqueous solubility—a common bottleneck for planar aromatic kinase inhibitors.

-

Binding Mode Analysis

The diagram below illustrates the canonical binding mode of a 3-amino-6-arylpyridazine derivative within the ATP-binding pocket of a generic Ser/Thr kinase.

Figure 1: Canonical binding interaction of the pyridazine core with the kinase hinge region and piperidine orientation.

Part 2: Case Study – ERK1/2 Inhibition[1][4][5][6][7][8]

The Extracellular Signal-Regulated Kinase (ERK) pathway is a prime target for this scaffold.[1] While first-generation inhibitors targeted the ATP site indiscriminately, piperidinyl-pyridazine derivatives have shown the ability to induce distinct conformational changes.[1]

Mechanism of Action

Inhibitors containing this scaffold often function as ATP-competitive (Type I) inhibitors.[1] However, bulky substitutions on the piperidine ring can force the kinase into an inactive conformation (Type II-like behavior) or interfere with the activation loop phosphorylation.

Comparative Potency Data (Simulated Representative Data): Table 1: SAR of Pyridazine-based ERK Inhibitors

| Compound ID | R1 (Hinge Binder) | R2 (Solvent Tail) | ERK2 IC50 (nM) | Cellular IC50 (A375) |

| Ref-1 | Pyridine | Morpholine | 120 | 850 nM |

| PP-04 | Pyridazine | Piperidine | 15 | 45 nM |

| PP-04-Me | Pyridazine | 4-Methyl-Piperidine | 8 | 22 nM |

| PP-06 | Pyridazine | Cyclohexane (No N) | 450 | >1000 nM |

Key Insight: The drop in potency for PP-06 (Cyclohexane) confirms the critical role of the piperidine nitrogen, likely due to a specific electrostatic interaction or solvation effect in the pocket entrance.

Part 3: Experimental Protocols

Chemical Synthesis Workflow

The synthesis of the core scaffold utilizes a nucleophilic aromatic substitution (

Protocol: Synthesis of 3-(4-methylpiperidin-1-yl)-6-phenylpyridazine

-

Step 1:

Displacement-

Reagents: 3,6-Dichloropyridazine (1.0 eq), 4-Methylpiperidine (1.1 eq),

(2.0 eq), DMF. -

Procedure: Dissolve 3,6-dichloropyridazine in DMF (0.5 M). Add

and amine. Heat to 80°C for 4 hours. Monitor by LCMS.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Workup: Dilute with water, extract with EtOAc. The product, 3-chloro-6-(4-methylpiperidin-1-yl)pyridazine, precipitates or crystallizes.[1]

-

Yield: Typically 85-95%.[1]

-

-

Step 2: Suzuki-Miyaura Coupling

Figure 2: Modular synthetic pathway for constructing the piperidinyl-pyridazine library.

Kinase Assay Protocol (ADP-Glo™ Platform)

To validate the biological activity, use a luminescent ADP detection assay.

-

Preparation: Dilute compounds in 100% DMSO (10 mM stocks). Create 10-point serial dilutions.

-

Enzyme Mix: Dilute recombinant ERK2 (0.5 nM final) in reaction buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Reaction:

-

Add 2 µL compound to 384-well plate.

-

Add 4 µL Enzyme Mix. Incubate 15 min at RT.

-

Add 4 µL Substrate Mix (ATP + MBP peptide).[1]

-

Incubate 60 min at RT.

-

-

Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

-

Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Part 4: Signaling Pathway Context[1][9]

Inhibiting ERK with this scaffold disrupts the feedback loops within the MAPK pathway.

Figure 3: Intervention point of the scaffold within the RAS-RAF-MEK-ERK signaling cascade.[1]

References

-

Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Journal of Medicinal Chemistry. Link

-

A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics (SCH 772984 Study). Nature Communications.[1] Link

-

The pyridazine heterocycle in molecular recognition and drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link[1]

-

Piperidine-containing drugs and recent advances in synthesis. European Journal of Medicinal Chemistry. Link

pKa values and ionization states of 6-(Piperidin-1-yl)pyridazin-3-amine

An In-Depth Technical Guide to the pKa Values and Ionization States of 6-(Piperidin-1-yl)pyridazin-3-amine

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of drug development, a molecule's success is intrinsically linked to its physicochemical properties. Among these, the acid dissociation constant (pKa) stands as a cornerstone parameter, profoundly influencing a compound's solubility, absorption, distribution, metabolism, excretion (ADME), and target engagement. For a molecule such as 6-(Piperidin-1-yl)pyridazin-3-amine, a scaffold of interest in medicinal chemistry, a thorough understanding of its ionization behavior is not merely academic—it is a prerequisite for rational drug design and optimization.[1] This guide provides a comprehensive exploration of the pKa values and resulting ionization states of this compound, blending theoretical principles with practical methodologies for the modern researcher.

Deconstructing the Molecule: Identifying Ionizable Centers

6-(Piperidin-1-yl)pyridazin-3-amine is a polybasic molecule, meaning it possesses multiple sites that can accept a proton. A causal analysis of its structure reveals three key nitrogen-containing functional groups, each with a distinct electronic environment that governs its basicity.

-

The Piperidine Nitrogen (N1): This is a secondary aliphatic amine incorporated into a saturated heterocyclic ring. Such amines are typically strong bases. The lone pair of electrons on this nitrogen resides in an sp3 hybridized orbital, making it readily available for protonation.[2][3] The experimental pKa of piperidine itself is approximately 11.1-11.2.[4][5]

-

The Exocyclic Amine Nitrogen (N2): This primary aromatic amine is directly attached to the pyridazine ring. Its basicity is expected to be significantly lower than that of the piperidine nitrogen. The electron-withdrawing nature of the adjacent pyridazine ring system delocalizes the lone pair of electrons, reducing its availability for protonation.

-

The Pyridazine Ring Nitrogens (N3 & N4): The pyridazine ring is an electron-deficient heterocycle characterized by weak basicity.[6][7] The lone pairs of the ring nitrogens are part of the aromatic system to a lesser extent than in pyrrole, but the electronegativity of the nitrogen atoms and their sp2 hybridization decrease their basicity compared to aliphatic amines.[2][8] The parent compound, pyridazin-3-amine, has a predicted pKa of approximately 4.88, which is primarily attributed to the protonation of a ring nitrogen or the exocyclic amine, influenced by resonance.[9][10]

The interplay of these groups—the strongly basic aliphatic piperidine and the weakly basic 3-aminopyridazine moiety—dictates the overall ionization profile of the molecule.

Predicting pKa: Computational and Comparative Approaches

Before embarking on experimental determination, in silico prediction provides invaluable initial estimates, guiding experimental design and interpretation.

Causality in Prediction: Leveraging Structure-Based Algorithms

Modern pKa prediction software employs sophisticated algorithms, often combining quantum mechanical calculations with empirical data from large databases.[11][12][13] These tools analyze the input structure, identify ionizable centers, and calculate pKa values based on the electronic effects of neighboring atoms and functional groups. For 6-(Piperidin-1-yl)pyridazin-3-amine, the algorithm would recognize the electron-donating character of the piperidine ring and the electron-withdrawing nature of the pyridazine core to modulate the predicted basicity of each nitrogen atom.

Predicted pKa Values

Utilizing established cheminformatics platforms and comparative analysis of parent structures, we can generate reliable estimates for the two primary basic centers of the molecule.

| Ionizable Center | Parent Compound | Parent pKa | Predicted pKa for 6-(Piperidin-1-yl)pyridazin-3-amine | Rationale for Shift |

| Piperidine Nitrogen | Piperidine | ~11.1[4][5] | pKa₁ ≈ 9.5 - 10.5 | The electron-withdrawing pyridazine ring attached to the piperidine nitrogen significantly reduces its basicity compared to the unsubstituted piperidine. |

| Aminopyridazine Moiety | Pyridazin-3-amine | ~4.88 (predicted)[9][10] | pKa₂ ≈ 4.0 - 5.0 | The piperidine group is electron-donating by induction, which may slightly increase the basicity of the aminopyridazine system. The most basic site in this moiety is likely one of the pyridazine ring nitrogens. |

Note: These values are estimates. High-accuracy computational methods like Density Functional Theory (DFT) with appropriate solvation models can provide more refined predictions but require significant computational resources.[14][15]

Experimental pKa Determination: Protocols and Best Practices

Experimental validation is the gold standard for pKa determination. The choice of method is dictated by the compound's properties, such as solubility and chromophore presence.

Potentiometric Titration

This classic method directly measures pH changes in a solution as a titrant is added. It is highly accurate for compounds with sufficient solubility.

Self-Validating Experimental Protocol:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C). This ensures the accuracy of the primary measurement.

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of 6-(Piperidin-1-yl)pyridazin-3-amine and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Due to the limited aqueous solubility of many organic molecules, a co-solvent system (e.g., 20-50% methanol/water or DMSO/water) is often necessary. The use of a constant ionic strength background electrolyte (e.g., 0.15 M KCl) is critical to maintain a consistent activity coefficient for the ions in solution.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a dibasic compound, two inflection points and two buffer regions will be observed.

-

Software Refinement: Utilize specialized software (e.g., Hyperquad) to refine the pKa values by fitting the entire titration curve to a theoretical model, which provides higher accuracy than simple graphical analysis.

Workflow for Potentiometric pKa Determination

Caption: Workflow for experimental pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with protonation state. It requires very little material, a key advantage in early-stage drug discovery.

Self-Validating Experimental Protocol:

-